

An In-depth Technical Guide to the Chemical Properties of Linolenyl Linolenate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linolenyl linolenate*

Cat. No.: B15546546

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linolenyl linolenate is a wax ester of significant interest in various scientific disciplines, including biochemistry, pharmacology, and cosmetics. It is composed of linolenic acid esterified to linolenyl alcohol. As a lipid, its chemical and physical properties are dictated by its long, unsaturated hydrocarbon chains. This technical guide provides a comprehensive overview of the core chemical properties of **linolenyl linolenate**, its synthesis, and its potential biological significance. Due to the limited availability of direct experimental data for **linolenyl linolenate**, this guide also incorporates data for its constituent molecule, α -linolenic acid, and a closely related ester, methyl linolenate, to provide a well-rounded understanding of its expected characteristics.

Chemical and Physical Properties

Linolenyl linolenate is the ester formed from the condensation of a molecule of linolenic acid and a molecule of linolenyl alcohol. The properties of this wax ester are largely determined by its two long, polyunsaturated acyl chains. While specific experimental data for **linolenyl linolenate** is not readily available in the literature, its properties can be inferred from its constituent parts and related compounds.

Table 1: Core Chemical and Physical Properties

Property	Value	Source
IUPAC Name	[(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate	PubChem
Molecular Formula	C ₃₆ H ₆₀ O ₂	PubChem
Molecular Weight	524.87 g/mol	PubChem
CAS Number	125369-04-2	Larodan
Physical State	Liquid (at room temperature)	Larodan
Purity	>99% (commercially available)	Larodan

Table 2: Physicochemical Properties of α -Linolenic Acid and Methyl Linolenate (as proxies)

Property	α -Linolenic Acid	Methyl Linolenate	Source
Melting Point	-11 °C	-57 °C	Wikipedia, ChemicalBook
Boiling Point	232 °C at 17 mmHg	182 °C at 3 mmHg	Wikipedia, ChemicalBook
Density	0.9164 g/cm ³	0.895 g/mL at 25 °C	Wikipedia, ChemicalBook
Solubility in Water	0.000124 mg/mL at 25 °C	Insoluble	PubChem, Inferred
Solubility in Organic Solvents	Soluble in acetone, benzene, ether, ethanol	Soluble in chloroform, slightly soluble in ethyl acetate and methanol	PubChem, ChemicalBook

Experimental Protocols

General Synthesis of Wax Esters

Linolenyl linolenate, as a wax ester, can be synthesized through general methods established for this class of compounds. These methods include both chemical and enzymatic approaches.

1. Chemical Synthesis (Fisher Esterification)

This method involves the acid-catalyzed esterification of a fatty acid with a fatty alcohol.

- Reactants: α -Linolenic acid and linolenyl alcohol.
- Catalyst: A strong acid such as sulfuric acid (H_2SO_4) or p-toluenesulfonic acid.
- Procedure:
 - Equimolar amounts of α -linolenic acid and linolenyl alcohol are dissolved in a non-polar solvent (e.g., toluene) to facilitate the removal of water.
 - A catalytic amount of the acid catalyst is added to the mixture.
 - The reaction mixture is heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
 - The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.
 - Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
 - The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
 - The crude product is purified by column chromatography on silica gel.

2. Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often proceeding under more environmentally friendly conditions. Lipases are commonly used for the esterification of fatty acids and alcohols.[\[1\]](#)

- Enzyme: Immobilized lipase, such as *Candida antarctica* lipase B (Novozym 435) or *Rhizomucor miehei* lipase (Lipozyme RMIM).^[2]
- Substrates: α -Linolenic acid and linolenyl alcohol.
- Solvent: A non-polar organic solvent like hexane or solvent-free conditions.
- Procedure:
 - The substrates are mixed in the desired molar ratio in the reaction vessel.
 - The immobilized lipase is added to the mixture.
 - The reaction is carried out at a controlled temperature (typically 40-60 °C) with constant stirring.
 - The progress of the reaction is monitored over time by analyzing samples using GC or HPLC.
 - Once the desired conversion is achieved, the immobilized enzyme is filtered off for reuse.
 - The product, **linolenyl linolenate**, is then purified from the remaining substrates.

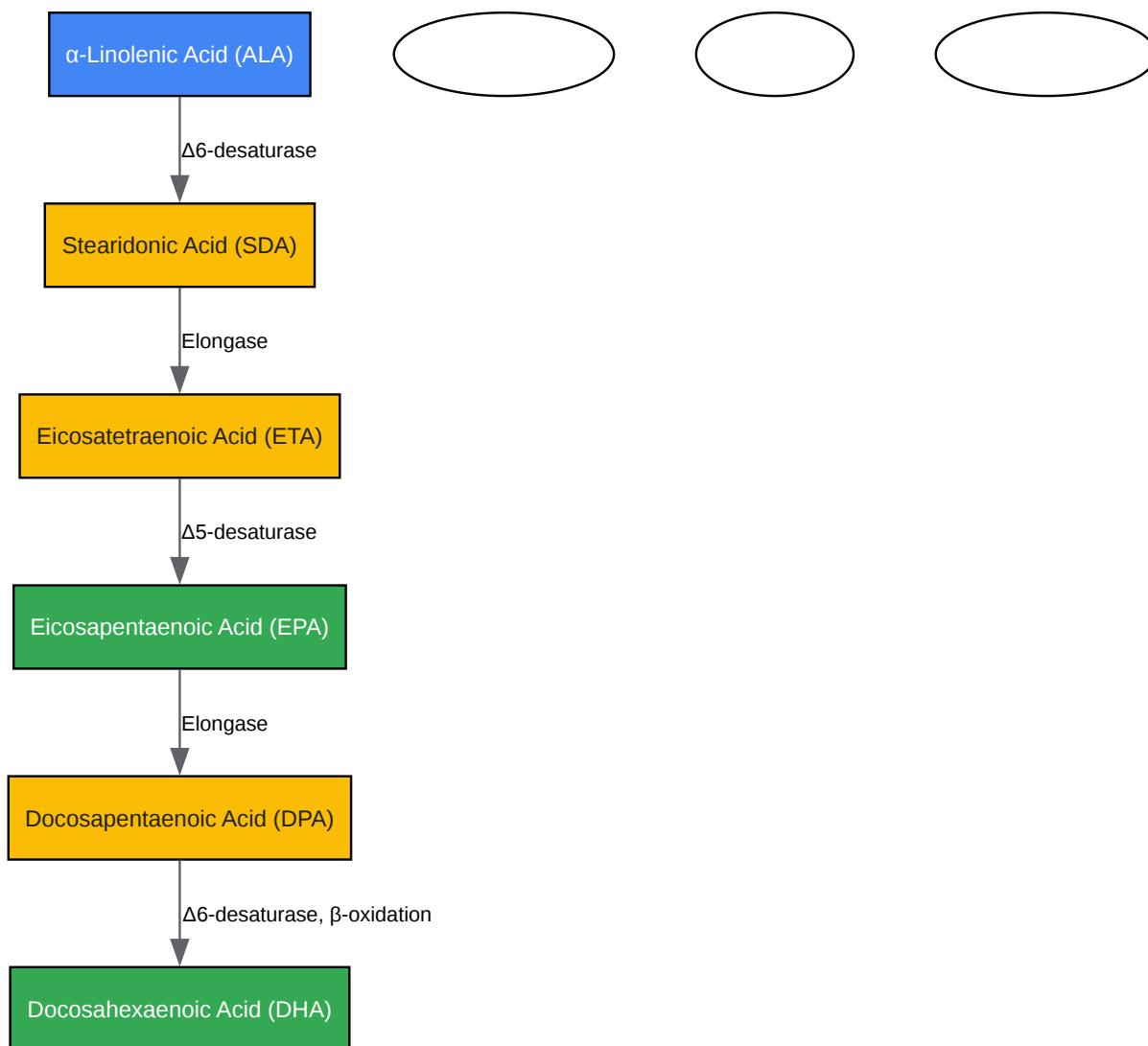
Biological Activity and Signaling Pathways

Direct studies on the biological activity of **linolenyl linolenate** are limited. However, it is widely accepted that upon ingestion, wax esters are hydrolyzed by lipases in the digestive tract to release their constituent fatty acid and fatty alcohol. Therefore, the biological effects of **linolenyl linolenate** are expected to be primarily those of linolenic acid.

α -Linolenic acid (ALA) is an essential omega-3 fatty acid, while γ -linolenic acid (GLA) is an omega-6 fatty acid. Both are precursors to important signaling molecules.

Presumed Metabolic Fate of Linolenyl Linolenate

The following diagram illustrates the logical workflow from the ingestion of **linolenyl linolenate** to the downstream effects of its constituent fatty acids.



[Click to download full resolution via product page](#)

Caption: Presumed metabolic pathway of **linolenyl linolenate**.

Signaling Pathways of α -Linolenic Acid

α -Linolenic acid is a precursor to longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known to have potent anti-inflammatory and other beneficial effects. The conversion of ALA to these longer-chain fatty acids is a key aspect of its biological activity.

[Click to download full resolution via product page](#)

Caption: Biosynthesis of long-chain omega-3 fatty acids from ALA.

Potential Role in Skin Health

Both linoleic acid and α -linolenic acid have been shown to have beneficial effects on the skin. [3][4] They can improve the skin barrier function and have been investigated for their skin-lightening effects by inhibiting melanin production.[5] Given that **linolenyl linolenate** is a source of linolenic acid, it may have applications in dermatology and cosmetics.

Conclusion

Linolenyl linolenate is a wax ester with properties that make it of interest for various applications. While direct experimental data on this specific molecule is limited, a strong understanding of its chemical nature and biological potential can be derived from the well-documented properties of its constituent fatty acid, α -linolenic acid, and related esters. Further research is warranted to fully characterize the physicochemical properties and biological activities of **linolenyl linolenate** itself, which may reveal unique applications in drug development, nutrition, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apc-as.com [apc-as.com]
- 2. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α -Linolenic acid and linoleic acid modulate the lipidome and the skin barrier of a tissue-engineered skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Linoleic acid and alpha-linolenic acid lightens ultraviolet-induced hyperpigmentation of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Linolenyl Linolenate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15546546#linolenyl-linolenate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com